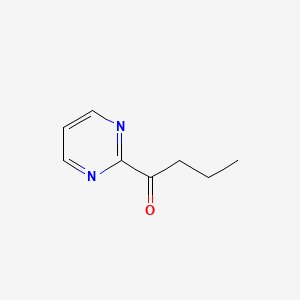

1-Pyrimidin-2-ylbutan-1-one

Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic and Medicinal Chemistry

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. ignited.in This structural motif is of immense importance in chemistry and biology. Pyrimidine and its derivatives are fundamental components of life, forming the structural core of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of RNA and DNA. ignited.ingsconlinepress.comresearchgate.net Beyond their role in nucleic acids, the pyrimidine scaffold is found in essential vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2). researchgate.net

In the realm of medicinal chemistry, the pyrimidine nucleus is considered a "privileged scaffold" because its derivatives exhibit a vast range of pharmacological activities. researchgate.netcore.ac.uk Synthetic pyrimidine analogues have been developed as potent therapeutic agents, including anticancer drugs (e.g., 5-Fluorouracil), antibacterial agents (e.g., sulfadiazine), antiviral compounds, and agents targeting the central nervous system. ignited.inresearchgate.netjetir.org The versatility of the pyrimidine ring allows for substitutions at various positions, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects. core.ac.uk The continued exploration of pyrimidine-based compounds remains a major focus in the development of new drugs for a wide array of diseases. gsconlinepress.comnih.govmdpi.com

Overview of Ketone Functional Groups in Synthetic Organic Chemistry

The ketone functional group consists of a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms. iitk.ac.inebsco.comwikipedia.org This feature distinguishes ketones from aldehydes, where the carbonyl carbon is bonded to at least one hydrogen atom. chemistrytalk.orglibretexts.org The polarity of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, dictates the reactivity of ketones, making them susceptible to nucleophilic addition reactions. ebsco.com

Ketones are central intermediates in synthetic organic chemistry due to their versatile reactivity. They can be transformed into a wide variety of other functional groups. For instance, ketones can be reduced to secondary alcohols, undergo nucleophilic addition with organometallic reagents (like Grignard reagents) to form tertiary alcohols, and participate in condensation reactions such as the aldol (B89426) condensation. iitk.ac.inchemistrytalk.org Their synthesis is also well-established, commonly prepared via the oxidation of secondary alcohols. iitk.ac.in The reliability and predictability of reactions involving the ketone group make it a cornerstone in the construction of complex organic molecules. chemistrytalk.org

Research Trajectory of 1-Pyrimidin-2-ylbutan-1-one within Heterocyclic Ketone Chemistry

The synthesis of pyrimidinyl ketones, where a ketone's carbonyl group is directly attached to a pyrimidine ring, has been approached through several synthetic strategies. Research has demonstrated methods for creating acyl groups at the 2-, 4-, or 5-positions of the pyrimidine ring. clockss.org

Established methods for synthesizing pyrimidinyl ketones include:

Nitrosation of Alkylpyrimidines: This two-step process involves the reaction of an alkylpyrimidine with a nitrosating agent, followed by deoximation to yield the corresponding ketone. jst.go.jp This method has been shown to be effective for preparing alkyl 4-pyrimidinyl ketones. jst.go.jp

Grignard Reaction with Pyrimidinecarbonitriles: The reaction of pyrimidinecarbonitriles (cyano-pyrimidines) with Grignard reagents provides a direct route to pyrimidinyl ketones. clockss.org This has been successfully applied to produce ketones at the 2- and 4-positions. clockss.org

Palladium-Catalyzed Coupling: Modern cross-coupling reactions, such as those using palladium catalysts, can form ketones by coupling stannylated pyrimidines with acid chlorides. researchgate.net

Homolytic Acylation: This method uses a radical reaction with a keto-acid to introduce an acetyl group onto the pyrimidine ring. clockss.org

While these general methodologies for synthesizing pyrimidinyl ketones are documented, specific research focusing explicitly on the synthesis, characterization, and application of This compound is not prominent in the surveyed scientific literature. However, related structures such as 2-(pyrimidin-2-yl)butan-1-one have been mentioned as products in cross-coupling reactions. rsc.org The synthesis of other pyrimidinyl ketones, for example, as part of larger, more complex molecules for biological evaluation, has also been described. nih.gov This indicates that while the general chemical class is of interest, the specific compound this compound has not been a major focus of published research.

Table 1: General Synthetic Methods for Pyrimidinyl Ketones

| Method | Description | Position(s) | Reference(s) |

|---|---|---|---|

| Nitrosation of Alkylpyrimidines | Two-step sequence involving nitrosation of the alkyl side chain followed by deoximation. | 4-position | jst.go.jp |

| Grignard Reaction | Reaction of a pyrimidinecarbonitrile with a Grignard reagent (R-MgX). | 2- and 4-positions | clockss.org |

| Palladium-Catalyzed Coupling | Coupling of a stannylated pyrimidine with an acid chloride. | 5-position | researchgate.net |

| Homolytic Acylation | Radical-based reaction to introduce an acyl group onto the pyrimidine ring. | 2- and 4-positions | clockss.org |

| [3+3] Annulation | Copper-catalyzed reaction of amidines with saturated ketones. | General pyrimidine synthesis | rsc.org |

Current Research Gaps and Future Directions in Pyrimidine Ketone Science

The primary research gap concerning this compound is the lack of dedicated studies on its specific synthesis, spectroscopic characterization, and potential applications. The existing literature provides a toolbox of reactions for creating pyrimidinyl ketones, but the application of these methods to produce this compound in high yield and purity remains to be systematically explored. clockss.orgjst.go.jp

Future research directions could fruitfully address these gaps:

Optimized Synthesis: A key area for future work would be the development of a robust and efficient protocol for the synthesis of this compound. This could involve adapting known methods, such as the Grignard reaction with 2-cyanopyrimidine (B83486) and a propylmagnesium halide, or exploring newer catalytic methods. clockss.org

Full Characterization: Once synthesized, the compound would require comprehensive characterization using modern spectroscopic techniques. This would establish a definitive set of data (NMR, IR, Mass Spectrometry) for this specific molecule, which is currently absent from the literature.

Exploration of Biological Activity: Given the well-documented pharmacological importance of the pyrimidine scaffold, a significant future direction would be to investigate the biological properties of this compound. nih.govmdpi.com It could be screened against various biological targets, such as kinases, enzymes, or microbial strains, to determine if it possesses any interesting bioactivity, potentially leading to new therapeutic leads. core.ac.uk

Derivative Synthesis: The ketone functional group serves as a versatile chemical handle. iitk.ac.inchemistrytalk.org Future work could involve using this compound as a starting material for the synthesis of a library of new derivatives, which could then also be evaluated for their biological or material properties.

Addressing these research gaps would provide valuable data for the chemical community and could uncover novel applications for this specific pyrimidine ketone.

Table 2: Predicted Spectroscopic Data for this compound (Note: As specific experimental data is not available in the reviewed literature, this table presents predicted values based on general principles of NMR and IR spectroscopy for similar structures.)

| Technique | Predicted Data |

|---|---|

| ¹H NMR | Signals expected for the pyrimidine ring protons (typically δ 8.5-9.0 ppm for H-4/H-6 and δ 7.0-7.5 ppm for H-5). Signals for the butyl chain would include a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene (B1212753) group (CH₂), and a triplet for the methylene group alpha to the carbonyl (C=O-CH₂), likely shifted downfield. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) is expected around δ 190-200 ppm. Aromatic signals for the pyrimidine ring carbons. Aliphatic signals for the three distinct carbons of the propyl chain attached to the carbonyl. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of a ketone C=O stretch is expected around 1690-1715 cm⁻¹. C-H stretching bands for aromatic and aliphatic protons. C=N and C=C stretching bands for the pyrimidine ring. |

Structure

3D Structure

Properties

CAS No. |

53342-24-8 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

1-pyrimidin-2-ylbutan-1-one |

InChI |

InChI=1S/C8H10N2O/c1-2-4-7(11)8-9-5-3-6-10-8/h3,5-6H,2,4H2,1H3 |

InChI Key |

VOCQXESYDQGANX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=NC=CC=N1 |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 1 Pyrimidin 2 Ylbutan 1 One

Nucleophilic and Electrophilic Transformations of the Ketone Moiety

The ketone carbonyl group in 1-pyrimidin-2-ylbutan-1-one is a primary site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to reactions with a variety of nucleophiles.

Common nucleophilic additions to ketones include reactions with organometallic reagents like Grignard reagents, which would lead to the formation of tertiary alcohols. Reductions of the ketone, for instance with sodium borohydride (B1222165) (NaBH₄), would yield the corresponding secondary alcohol, 1-(pyrimidin-2-yl)butan-1-ol. Further reduction could potentially lead to the formation of the alkane.

The α-carbon to the carbonyl group can also exhibit reactivity. Under basic conditions, a proton can be abstracted to form an enolate. This enolate is a powerful nucleophile and can participate in a range of reactions, including alkylation and aldol (B89426) condensations. The formation of enolates is a key step in many carbon-carbon bond-forming reactions.

Conversely, electrophilic transformations at the ketone moiety are less common but can be achieved. For instance, α-halogenation can occur under acidic conditions via an enol intermediate.

Reactivity of the Pyrimidine (B1678525) Heterocycle Towards Functionalization

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic aromatic substitution. When such reactions do occur, the substituents are directed to the C5 position, which is meta to both nitrogen atoms.

However, the pyrimidine ring can be activated towards nucleophilic substitution, particularly at positions C2, C4, and C6, which are ortho and para to the nitrogen atoms. The presence of a good leaving group at these positions facilitates substitution by nucleophiles.

Recent strategies for pyrimidine diversification include a deconstruction-reconstruction approach. This involves converting the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved and used in various heterocycle-forming reactions. nih.gov This method allows for the generation of diverse analogs that would be challenging to synthesize through traditional methods. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Single-electron transfer (SET) processes offer alternative reaction pathways to the more common two-electron (polar) mechanisms. acs.org In SET, an electron is transferred from a donor to an acceptor, generating radical ions which can then undergo further reactions. uva.nl These radical pathways can be initiated thermally, photochemically, or through the use of a catalyst. acs.org

For pyrimidine derivatives, SET mechanisms have been explored, particularly in the context of metal-catalyzed reactions. For example, palladium(II) complexes with redox-active ligands can facilitate intramolecular ligand-to-substrate single-electron transfer, leading to radical-type reactivity. homkat.nl Such processes can enable C-H amination and other transformations that are difficult to achieve through conventional means. homkat.nl

Acid and base catalysis play a significant role in the reactions of this compound, particularly at the ketone moiety. britannica.com

Acid Catalysis : In the presence of an acid, the carbonyl oxygen can be protonated. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. youtube.com This is a common strategy to promote reactions like acetal (B89532) formation or additions of weak nucleophiles. youtube.com

Base Catalysis : Bases can catalyze reactions by deprotonating the α-carbon to the ketone, forming an enolate ion. youtube.com This enolate is a strong nucleophile and can participate in reactions such as aldol condensations and alkylations. britannica.com The retro-Claisen reaction, which involves the cleavage of a C-C bond in β-dicarbonyl compounds, is another example of a base-catalyzed transformation that can be relevant to derivatives of this compound. researchgate.net

The table below summarizes some common acid and base-catalyzed reactions relevant to the ketone functionality.

| Catalyst Type | Reaction | Description |

| Acid | Acetal Formation | The ketone reacts with an alcohol in the presence of an acid catalyst to form an acetal. |

| Acid | α-Halogenation | The ketone reacts with a halogen in the presence of an acid catalyst to form an α-halo ketone. |

| Base | Aldol Condensation | Two molecules of the ketone react in the presence of a base to form a β-hydroxy ketone. |

| Base | Alkylation | The enolate of the ketone reacts with an alkyl halide to form an α-alkylated ketone. |

The study of reaction intermediates is essential for elucidating reaction mechanisms. nih.gov Intermediates are often short-lived and present in low concentrations, making their detection and characterization challenging. nih.govyoutube.com Techniques such as spectroscopy and trapping experiments are employed to study these transient species. nih.gov

Acid- and Base-Catalyzed Reactions

Derivatization Studies and Analog Synthesis

The synthesis of derivatives and analogs of this compound is a key area of research, driven by the desire to explore structure-activity relationships and develop new compounds with specific properties.

Derivatization can be achieved by targeting either the ketone moiety or the pyrimidine ring. For example, the ketone can be converted to other functional groups such as alcohols, oximes, or hydrazones. researchgate.net The pyrimidine ring can be functionalized through substitution reactions, or the entire heterocyclic core can be modified. nih.govescholarship.org

Recent advances in synthetic methodology have provided new tools for the synthesis of pyrimidine derivatives. researchgate.net For instance, catalyst-free, three-component condensation methods have been developed for the synthesis of substituted pyrimidines. researchgate.net Furthermore, skeletal editing of pyrimidines to other heterocycles like pyrazoles has been reported, offering a novel strategy for structural diversification. escholarship.org

The following table lists some examples of derivatization and analog synthesis strategies.

| Starting Material | Reaction Type | Product Type |

| This compound | Reduction | 1-(Pyrimidin-2-yl)butan-1-ol |

| This compound | Reaction with hydroxylamine | 1-(Pyrimidin-2-yl)butan-1-one oxime |

| Pyrimidine | Deconstruction-Reconstruction | Substituted pyrazoles and other heterocycles nih.govescholarship.org |

| O-acyl oximes | Three-component condensation | Substituted pyrimidines researchgate.net |

Theoretical and Computational Chemistry Studies of 1 Pyrimidin 2 Ylbutan 1 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the optimized geometry, electronic structure, and other molecular properties. For a molecule such as 1-pyrimidin-2-ylbutan-1-one, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be the standard approach to obtain reliable results. jrespharm.comruc.dkkastamonu.edu.tr These calculations provide the foundation for all further theoretical analysis.

The electronic character of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed frontier molecular orbitals and are crucial for determining chemical reactivity. ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring, while the LUMO would likely be centered around the electron-withdrawing carbonyl group and the adjacent C-N bond of the pyrimidine ring. nankai.edu.cn This separation of frontier orbitals is characteristic of donor-π-acceptor systems and is fundamental to the molecule's electronic transitions.

Table 1: Illustrative Frontier Orbital Energies for this compound (Calculated via DFT) Note: These values are hypothetical, based on typical results for similar pyrimidine derivatives, and serve as an example of data generated from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and chemical softness (σ) can be derived from these HOMO and LUMO energies to further quantify the molecule's reactivity.

Conformational analysis is essential for understanding the three-dimensional structure and stability of flexible molecules like this compound. The molecule's conformation is primarily determined by the rotation around two key single bonds: the C-C bond between the pyrimidine ring and the carbonyl group, and the C-C bond between the carbonyl group and the propyl side chain.

Computational methods are used to perform a systematic search of the potential energy surface by rotating these bonds to identify the most stable conformers (energy minima). nih.gov Factors influencing stability include steric hindrance between the butyl group and the pyrimidine ring, as well as electronic effects like repulsion or attraction between atoms. mdpi.com For instance, studies on similar aryl ketones show that the planarity between the aromatic ring and the carbonyl group is a critical factor. mdpi.com DFT calculations would be used to determine the relative energies of different conformers, such as those where the butyl chain is oriented in different positions relative to the pyrimidine ring.

Table 2: Hypothetical Relative Energies of this compound Conformers Note: This table is illustrative. Energies are relative to the most stable conformer (Conformer 1). The dihedral angle describes the rotation around the bond connecting the pyrimidine ring and the carbonyl carbon.

| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability Note |

|---|---|---|---|

| Conformer 1 (Planar) | ~0 | 0.00 | Most stable due to conjugation |

| Conformer 2 (Twisted) | ~45 | +2.5 | Moderately stable |

| Conformer 3 (Perpendicular) | ~90 | +5.0 | Least stable due to loss of conjugation |

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. For this compound, MD simulations would be invaluable for studying its behavior in a biological environment, such as its interaction with water as a solvent or its binding to a protein. nih.govrjeid.com

Simulations in a water box would reveal how the molecule interacts with surrounding water molecules, highlighting the formation of hydrogen bonds (e.g., with the pyrimidine nitrogens and the carbonyl oxygen) and providing insights into its solubility. bohrium.com When studying ligand-protein interactions, MD simulations can assess the stability of the binding pose predicted by docking, showing how the ligand and protein residues adjust to each other over time. rjeid.combohrium.com Analysis of the simulation trajectory can yield important parameters like the root-mean-square deviation (RMSD) to assess stability and the solvent-accessible surface area (SASA) to understand changes in exposure to the solvent upon binding. rjeid.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. jrespharm.comscielo.br To develop a QSAR model for analogues of this compound, one would first synthesize a library of related compounds with varied substituents on the pyrimidine ring or the butyl chain.

The biological activity (e.g., the concentration required to inhibit an enzyme by 50%, IC₅₀) of each compound would be measured. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for each molecule. Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated. jrespharm.comaip.org Such a model can predict the activity of new, unsynthesized compounds and provide mechanistic insights by identifying the key structural features that influence activity. For example, a QSAR model for pyrimidine derivatives acting as antimalarials found that LUMO energy and the partial charges on specific atoms were critical for activity. jrespharm.com

Predicting how a small molecule like this compound interacts with a biological target, such as a protein receptor or enzyme, is a cornerstone of computational drug design. Molecular docking is the primary method used for this purpose. connectjournals.comsemanticscholar.org This technique places the ligand into the binding site of a protein's three-dimensional structure and uses a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. nih.govtandfonline.com

Docking studies could predict the binding mode of this compound within a target's active site, identifying key interactions like hydrogen bonds, hydrophobic interactions, and π-stacking. Many pyrimidine-based molecules are known to be kinase inhibitors, so a relevant study might involve docking this compound into the ATP-binding site of a specific kinase. nih.govthieme-connect.com The results can guide the design of more potent analogues by suggesting modifications that enhance binding interactions.

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target Note: This table is a hypothetical example of typical docking analysis output.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -8.5 | LEU83 | Hydrophobic |

| ASP145 | Hydrogen Bond with Pyrimidine N-H | ||

| Analogue A (with -OH on butyl chain) | -9.2 | LEU83, VAL91 | Hydrophobic |

| ASP145, SER144 | Hydrogen Bonds |

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions. researchgate.netnih.gov By mapping the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, intermediates, transition states, and products. This information is crucial for understanding why a reaction proceeds through a particular pathway and with a certain selectivity.

For this compound, one could computationally study its synthesis, for example, via a Friedel-Crafts-type acylation of pyrimidine. DFT calculations would be employed to model the reaction pathway. acs.org This would involve locating the transition state structure for the key bond-forming step and calculating the activation energy barrier (ΔG‡). researchgate.net Such studies can resolve mechanistic ambiguities, such as whether a reaction is stepwise or concerted. For instance, a computational study on the N-acylation of pyrimidine bases revealed a concerted Sₙ2-like mechanism, ruling out a previously assumed tetrahedral intermediate. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Pyrimidin 2 Ylbutan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-pyrimidin-2-ylbutan-1-one, a full suite of NMR experiments would be required for unambiguous signal assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The pyrimidine (B1678525) ring protons would appear in the aromatic region, typically at lower field due to the deshielding effect of the electronegative nitrogen atoms and the ring current. The protons of the butyl chain would appear at a higher field, with their chemical shifts influenced by the adjacent carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal eight distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The carbons of the pyrimidine ring will resonate in the aromatic region, while the aliphatic carbons of the butyl chain will appear at the highest field.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the molecule. sdsu.edulongdom.org Key correlations would be observed between the adjacent protons of the butyl chain (H-2' to H-3' and H-3' to H-4') and between the coupled protons on the pyrimidine ring (H-4 to H-5). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the molecular structure by connecting fragments. columbia.edu Key HMBC correlations would be expected from the protons on C-2' to the carbonyl carbon (C-1') and to the pyrimidine carbon C-2, and from the pyrimidine proton H-6 to carbons C-2 and C-4.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | - | ~157.0 |

| C-4 | ~8.9 (d) | ~158.0 |

| C-5 | ~7.5 (t) | ~122.0 |

| C-6 | ~8.9 (d) | ~158.0 |

| C-1' | - | ~200.0 |

| C-2' | ~3.2 (t) | ~40.0 |

| C-3' | ~1.8 (sext) | ~18.0 |

| C-4' | ~1.0 (t) | ~13.8 |

| Predicted values are based on standard chemical shift increments and data from similar structures. Solvent: CDCl₃. d=doublet, t=triplet, sext=sextet. |

While this compound is an achiral molecule, advanced NMR techniques could be employed to study its molecular dynamics. researchgate.net For instance, variable temperature (VT) NMR studies could provide insights into the rotational barrier around the single bond connecting the carbonyl group and the pyrimidine ring. At low temperatures, restricted rotation might lead to the broadening or splitting of signals for the pyrimidine protons, allowing for the calculation of the energy barrier to rotation.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, could be used to determine the preferred solution-state conformation by identifying protons that are close in space, such as between the C-2' protons of the butyl chain and the H-6 proton of the pyrimidine ring.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Complete Structural Assignment

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. bruker.com

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. Other key absorptions would include C-H stretching vibrations from the aliphatic chain and the aromatic ring, and C=N and C=C stretching vibrations from the pyrimidine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. americanpharmaceuticalreview.com While the C=O stretch would also be visible, non-polar bonds often give stronger Raman signals. Therefore, the C=C and C=N stretching modes of the pyrimidine ring might be more prominent in the Raman spectrum compared to the FTIR spectrum.

The table below lists the predicted key vibrational frequencies.

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium | Strong |

| C-H (Aliphatic) | Stretch | 3000-2850 | Medium | Medium |

| C=O (Ketone) | Stretch | ~1710 | Strong | Medium |

| C=N / C=C (Pyrimidine) | Stretch | 1600-1450 | Medium-Strong | Strong |

| C-C | Stretch | 1200-800 | Medium | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. measurlabs.com For this compound (C₈H₁₀N₂O), the calculated exact mass would be a key piece of identifying information.

Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the molecule's fragmentation pattern, which provides structural information. libretexts.org Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between C-1' and C-2', resulting in a pyrimidinyl-carbonyl cation.

McLafferty Rearrangement: A characteristic rearrangement for ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, leading to the loss of a neutral propene molecule.

Ring Fragmentation: Cleavage of the pyrimidine ring itself.

The predicted exact mass and major fragments are shown in the table below.

| Ion Formula | Fragment Description | Predicted m/z |

| [C₈H₁₀N₂O]⁺ | Molecular Ion | 150.080 |

| [C₅H₃N₂O]⁺ | Alpha-cleavage product | 107.025 |

| [C₇H₇N₂]⁺ | Loss of CO and propyl radical | 119.061 |

| [C₄H₃N₂]⁺ | Pyrimidine cation | 79.030 |

X-ray Crystallography for Solid-State Structure Determination and Conformation

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide a definitive three-dimensional structure in the solid state. libretexts.orgpages.dev This technique would yield precise data on bond lengths, bond angles, and torsional angles.

The key structural questions that X-ray crystallography could answer include:

Conformation: The dihedral angle between the plane of the pyrimidine ring and the plane of the carbonyl group would be determined, revealing the solid-state conformation.

Intermolecular Interactions: The crystal packing would show any significant intermolecular forces, such as hydrogen bonds (if any crystal solvent is present) or π-π stacking interactions between the pyrimidine rings of adjacent molecules. This information is crucial for understanding the solid-state properties of the compound.

Biological Interactions and Mechanistic Studies of 1 Pyrimidin 2 Ylbutan 1 One and Its Derivatives

In Vitro Biochemical Assays for Biological Target Identification

Identifying the specific biological targets of pyrimidine (B1678525) derivatives is the first step in understanding their function. This is primarily achieved through a variety of in vitro biochemical assays designed to measure the interaction between a compound and a potential protein target.

Enzyme inhibition assays are fundamental for characterizing compounds that interfere with enzyme activity. These studies determine the potency of inhibition, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), and the mechanism of inhibition. sigmaaldrich.com The primary types of reversible inhibition are competitive, uncompetitive, and noncompetitive, each defined by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. sci-hub.se

Competitive Inhibition : The inhibitor binds only to the free enzyme at the active site, competing with the substrate. wikipedia.org This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ). sci-hub.sewikipedia.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, leading to a decrease in both Vₘₐₓ and Kₘ. sci-hub.se

Noncompetitive Inhibition : The inhibitor can bind to both the free enzyme and the ES complex at a site other than the active site. This reduces the Vₘₐₓ but does not affect the Kₘ. sci-hub.se

Derivatives of the pyrimidine scaffold have been identified as potent inhibitors of various kinases, which are critical regulators of cell signaling. For instance, several pyrimidine compounds have been developed as Janus kinase (JAK) inhibitors. nih.gov High-throughput screening identified 2,4-diaminopyrimidine (B92962) derivatives that showed promising activity in cell-based assays measuring the inhibition of STAT5 phosphorylation. nih.gov Further optimization led to the discovery of potent JAK1 inhibitors with selectivity over other JAK family members. nih.gov

Similarly, pyrimidine-based molecules have been explored as inhibitors of Focal Adhesion Kinase (FAK), a key enzyme in cell adhesion and migration. One such derivative demonstrated a strong inhibitory effect on FAK with an IC₅₀ of 27.4 nM and inhibited cell proliferation with an IC₅₀ of 0.126 µM in a triple-negative breast cancer cell line. mdpi.com

In some cases, pyrimidine derivatives can act as covalent inhibitors. Researchers identified a series of 2-chloro-5-nitropyrimidine (B88076) derivatives that covalently bind to Cys113 of the human Pin1 enzyme, a key regulator of cell cycle progression. acs.org The initial hit compound showed an IC₅₀ of 11.55 μM, which was improved to 3.15 μM through structure-based optimization. acs.org

Table 1: Enzyme Inhibition by Pyrimidine Derivatives

| Compound Class | Target Enzyme | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 2,4-Diaminopyrimidine Derivatives | JAK1 | nM range | nih.gov |

| Pyrimidine-based FAK inhibitor | FAK | 27.4 nM | mdpi.com |

| 2-chloro-5-nitropyrimidine derivative (4a) | Pin1 | 11.55 µM | acs.org |

Receptor binding assays are used to quantify the affinity of a ligand (a pyrimidine derivative in this case) for a specific receptor. Radioligand binding assays are a common technique where a radiolabeled compound of known affinity is competed with the unlabeled test compound. The results are typically expressed as an inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. nih.govmdpi.com

Pyrimidine derivatives have been shown to bind with high affinity to a variety of receptors.

Adenosine (B11128) Receptors : Two series of diaryl 2- or 4-amidopyrimidines were synthesized and evaluated for their affinity at the four human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.govacs.org Several of these compounds displayed remarkable affinity for the A₃ receptor, with Kᵢ values below 10 nM, and showed high selectivity with no significant activity at the other subtypes. nih.govacs.org

Sigma Receptors : A series of pyrimidines were developed as potent antagonists for the sigma-1 receptor (σ₁R), a target for neuropathic pain. The most promising derivative, 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine, exhibited a very high binding affinity for the σ₁R with a Kᵢ of 1.06 nM and over 1300-fold selectivity against the σ₂R. acs.org

Serotonin (B10506) (5-HT) Receptors : Novel series of pyrido[1,2-c]pyrimidine (B1258497) derivatives were synthesized and tested for their affinity for the 5-HT₁ₐ receptor and the serotonin transporter (SERT). mdpi.com Many compounds in the series showed very high binding affinity for the 5-HT₁ₐ receptor, with Kᵢ values as low as 5.0 nM. mdpi.com Other pyrimidine derivatives have been identified as selective modulators of the 5-HT₂C receptor. mdpi.com

Table 2: Receptor Binding Affinities of Pyrimidine Derivatives

| Compound Class | Target Receptor | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Diaryl 2- or 4-amidopyrimidines | Adenosine A₃ | < 10 nM | nih.govacs.org |

| Substituted 6-propoxypyrimidine | Sigma-1 (σ₁) | 1.06 nM | acs.org |

| 4-aryl-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine (7g) | Serotonin 5-HT₁ₐ | 5.0 nM | mdpi.com |

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds and understanding the molecular basis of their activity. By systematically modifying the chemical structure of a pyrimidine derivative and observing the corresponding changes in biological activity, researchers can identify the key chemical features required for interaction with a biological target. mdpi.comnih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. tandfonline.com SAR studies help to define this pharmacophore.

For pyrimidine derivatives targeting adenosine A₃ receptors, computational modeling and SAR analysis highlighted the key structural determinants for affinity and selectivity. nih.govacs.org This led to the design of new derivatives with modified alkyl substituents on the exocyclic amide group, which validated the predictive power of the model. acs.org

In the development of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues as antitubercular agents, a focused library of compounds was synthesized to explore the scaffold. nih.gov This SAR study identified key features of the pharmacophore and led to significant improvements in activity. nih.gov

For a series of trifluoromethyl-substituted pyrimidine derivatives with anti-prostate cancer activity, a pharmacophore model was developed that identified two aromatic rings, two hydrogen bond acceptors (utilizing the nitrogen atoms in the pyrimidine ring), and one hydrophobic region as essential features. semanticscholar.org

The covalent inhibition of Pin1 by 2-chloro-5-nitropyrimidine derivatives provides a clear example of identifying critical binding residues. X-ray crystallography confirmed that these compounds form a covalent bond with the Cys113 residue in the enzyme's active site. acs.org SAR studies based on this binding mode, such as introducing a hydrophobic moiety on the NH at the 4-position of the pyrimidine ring, led to inhibitors with improved activity. acs.org

Table 3: Key Pharmacophoric Features for Pyrimidine Derivatives

| Target | Key Structural Features / Pharmacophore | Reference |

|---|---|---|

| Adenosine A₃ Receptor | Specific diaryl substitutions and exocyclic amide groups. | nih.govacs.org |

| Mycobacterium tuberculosis | Pyrazolo[1,5-a]pyrimidin-7(4H)-one core with specific substitutions. | nih.gov |

| Prostate Cancer Cells | Two aromatic rings, two hydrogen bond acceptors, one hydrophobic region. | semanticscholar.org |

| Human Pin1 | 2-chloro-5-nitropyrimidine warhead for covalent binding to Cys113. | acs.org |

By engaging with their molecular targets, pyrimidine derivatives can modulate entire biological pathways, often leading to effects like the inhibition of cell proliferation.

The inhibition of JAK1 by pyrimidine compounds directly impacts the JAK/STAT signaling pathway. nih.gov This pathway is activated by cytokines like IL-2, leading to the phosphorylation of STAT proteins (e.g., STAT5) and subsequent regulation of immune response and cell proliferation. nih.gov By inhibiting JAK1, these compounds block STAT5 phosphorylation and can suppress the proliferation of human primary T-cells. nih.gov

Pyrimidine-based FAK inhibitors have shown potent effects on cancer cell lines. mdpi.com A lead compound not only inhibited cell proliferation in a triple-negative breast cancer cell line (MDA-MB-231) but also demonstrated a 19-fold lower effect on non-cancerous cells, indicating a therapeutic window. mdpi.com Importantly, this compound also inhibited lung metastasis in a mouse model of breast cancer. mdpi.com

In prostate cancer, the progression can be repressed by the miR-1207-5p microRNA, which targets and inhibits the expression of PYCR1 (Pyrroline-5-Carboxylate Reductase 1). nih.gov Upregulation of miR-1207-5p was shown to hamper cellular proliferation and invasion while enhancing apoptosis. nih.gov This highlights a mechanism where modulating a specific enzyme in a metabolic pathway can inhibit cancer cell growth. nih.gov

Elucidation of Pharmacophore Features and Critical Binding Residues

Chemical Biology Probes and Tools for Pathway Elucidation

Beyond their direct therapeutic potential, pyrimidine derivatives can be modified to create chemical biology probes. These tools are invaluable for studying and elucidating complex biological pathways. acs.orgmuni.cz

One innovative approach involves designing bifunctional probes. Researchers have constructed fluorescent probes by linking a pyrimidine group, acting as the therapeutic or antitumor active group, to a BODIPY fluorophore. frontiersin.org These probes, such as d-Y-B and dO-Y-B, allow for the simultaneous imaging and treatment of tumor cells. The BODIPY component provides strong fluorescence for tracking, while the pyrimidine moiety exerts a cytotoxic effect. SAR studies on these probes revealed that oxidizing a sulfur atom attached to the pyrimidine ring could significantly enhance their anti-proliferation activity on cancer cells. frontiersin.org

Another advanced strategy is the use of pyrimidine-embedded scaffolds in platform-based diversity-oriented synthesis (pDOS). acs.org This approach aims to create libraries of structurally diverse and three-dimensional molecules that are underrepresented in typical screening collections. By developing pyrimidine-based scaffolds with enhanced 3D structural rigidity, researchers can create novel tools to modulate challenging biological targets like protein-protein interactions (PPIs), which are often considered "undruggable." acs.org High-throughput screening of these libraries can lead to the discovery of new modulators for previously intractable therapeutic targets. acs.org

Target Validation Methodologies (e.g., Genetic, Proteomic, Biophysical)

The validation of a biological target is a critical step in the drug discovery and development process. It involves demonstrating that a specific molecular entity, such as a protein or a nucleic acid, is critically involved in the pathophysiology of a disease and that modulating its activity with a therapeutic agent will likely lead to a desired clinical outcome. For compounds like 1-Pyrimidin-2-ylbutan-1-one and its derivatives, a multi-faceted approach employing genetic, proteomic, and biophysical methodologies is essential to unequivocally identify and validate their molecular targets.

Genetic Methodologies

Genetic approaches provide powerful tools for target validation by directly manipulating the expression or function of a putative target gene in cellular or animal models. These methods can establish a causal link between the target and a specific phenotype, thereby validating it as a mediator of the compound's effects.

One of the primary genetic techniques is gene knockout or knockdown . By eliminating or reducing the expression of the gene encoding the proposed target protein, researchers can assess whether this genetic modification phenocopies the effects of the compound. For instance, if a derivative of this compound is hypothesized to inhibit a particular kinase, a knockout of the gene for that kinase should result in a similar biological response in cell culture or an animal model. Techniques such as CRISPR-Cas9 genome editing have become instrumental in creating precise gene knockouts. nih.gov

Site-directed mutagenesis is another key genetic strategy. This technique involves introducing specific mutations into the target protein's gene to alter its function or its interaction with the compound. nih.gov For example, a mutation in the predicted binding site of the target that confers resistance to the compound provides strong evidence for a direct interaction. nih.gov This "mutate and conjugate" approach can rapidly identify small molecules that selectively inhibit a mutant protein, helping to validate the target and providing a starting point for developing more selective inhibitors. nih.gov

In the context of antifungal research, machine learning models have been used in conjunction with large-scale genetic screening (e.g., Tn-seq) to predict essential genes in pathogens like Candida albicans. researchgate.net These essential genes, particularly those without close human homologs, represent high-priority targets for new antifungal agents. For example, glutaminyl-tRNA synthetase (Gln4) was identified and validated as the target for N-pyrimidinyl-beta-thiophenylacrylamide through such an approach. researchgate.net This strategy could be applied to identify and validate the targets of pyrimidine-based compounds with antimicrobial activity.

| Genetic Validation Technique | Description | Application Example | Reference |

| Gene Knockout/Knockdown | Elimination or reduction of the expression of a target gene to observe if it mimics the compound's effect. | Using CRISPR-Cas9 to knock in risk variants of the Xor gene in mice to study diabetic kidney disease susceptibility. | nih.gov |

| Site-Directed Mutagenesis | Introduction of specific mutations into a target gene to alter protein function or compound binding. | Creating a mutant protein to confirm it as the selective target of an electrophilic fragment. | nih.gov |

| Chemogenomic Profiling | Correlating the chemical structure of compounds with their biological effects across a panel of genetically modified strains. | Identifying Gln4 as the antifungal target of N-pyrimidinyl-beta-thiophenylacrylamide by leveraging machine learning and chemogenomic interactions. | researchgate.net |

Proteomic Methodologies

Proteomics offers a global view of protein expression, modifications, and interactions, providing a powerful toolkit for identifying the molecular targets of a compound and understanding its mechanism of action on a system-wide level. bmc-rm.org These methods can be broadly categorized into probe-based and probe-free approaches.

Activity-Based Protein Profiling (ABPP) is a prominent probe-based chemical proteomics technique. nih.gov It utilizes chemical probes that mimic the compound of interest but are modified with a reporter tag (e.g., biotin (B1667282) or a clickable alkyne). These probes covalently bind to the active sites of a class of enzymes, allowing for their subsequent enrichment and identification by mass spectrometry. This method is particularly useful for identifying the targets of covalent inhibitors.

An alternative probe-based method involves immobilizing a derivative of the compound onto a solid support (e.g., beads) to create an affinity matrix . This matrix is then used to "fish" for interacting proteins from a cell lysate. The bound proteins are subsequently eluted and identified by mass spectrometry. This approach was successfully used to identify over 30 human protein kinases that interact with pyrido[2,3-d]pyrimidine (B1209978) inhibitors. nih.gov This study revealed that these compounds inhibit both tyrosine and serine/threonine kinases, with a preference for kinases having a small amino acid residue in the ATP-binding pocket. nih.gov

Probe-free quantitative proteomics methods compare the protein profiles of cells or tissues treated with the compound to untreated controls. mdpi.complos.org Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or Tandem Mass Tagging (TMT) allow for the precise quantification of thousands of proteins simultaneously. nih.gov Changes in the abundance or post-translational modification status of specific proteins following treatment can point towards the affected pathways and potential targets. For instance, a quantitative proteomic analysis of E. coli treated with a bacteriocin (B1578144) revealed significant changes in proteins involved in peptidoglycan synthesis and energy metabolism, providing insights into the compound's mechanism of action. plos.org

| Proteomic Validation Technique | Description | Application Example | Reference |

| Affinity-Based Proteomics | An immobilized ligand is used to capture interacting proteins from a cell lysate for identification by mass spectrometry. | Identification of over 30 protein kinase targets for pyrido[2,3-d]pyrimidine inhibitors. | nih.gov |

| Quantitative Proteomics (e.g., SILAC, TMT) | Compares the global protein expression profiles between compound-treated and untreated cells to identify affected pathways. | Analysis of protein expression changes in E. coli after treatment with plantaricin BM-1, revealing effects on peptidoglycan synthesis. | plos.org |

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to label and identify active enzymes in a complex proteome. | General methodology for identifying enzyme targets of covalent inhibitors. | nih.gov |

Biophysical Methodologies

Biophysical techniques provide direct evidence of binding between a compound and its putative target protein, and they can quantify the affinity and kinetics of this interaction. These methods are crucial for confirming direct target engagement and for guiding the optimization of lead compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions at an atomic level. Techniques like saturation transfer difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) NMR can identify which parts of a compound are in close contact with the target protein and can also detect compound aggregation. semanticscholar.org Heteronuclear Single Quantum Coherence (HSQC) NMR can monitor chemical shift perturbations in the protein upon ligand binding, mapping the binding site on the protein surface.

Isothermal Titration Calorimetry (ITC) measures the heat change that occurs upon the binding of a compound to its target. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of a ligand to a target immobilized on a sensor surface in real-time. SPR provides kinetic data, including the association rate (kon) and dissociation rate (koff), from which the binding affinity (Kd) can be calculated. It is a highly sensitive method for detecting and quantifying molecular interactions.

Other biophysical methods such as X-ray crystallography can provide a high-resolution three-dimensional structure of the compound bound to its target, offering detailed insights into the binding mode and guiding structure-based drug design. For example, a study on BTK inhibitors unexpectedly found they bind to the NUDT5 protein, and X-ray crystallography revealed an unusual binding mode, providing a basis for designing more selective inhibitors. researchgate.net

| Biophysical Validation Technique | Description | Application Example | Reference |

| X-ray Crystallography | Provides a high-resolution 3D structure of the ligand-target complex. | Revealing the binding mode of a BTK inhibitor to its off-target, NUDT5. | researchgate.net |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event to determine thermodynamic parameters. | General method for obtaining detailed information on binding affinity and thermodynamics for drug design. | semanticscholar.org |

| Surface Plasmon Resonance (SPR) | A label-free optical method to measure real-time binding kinetics and affinity. | Used alongside fluorescence polarization to determine the binding affinities of Mcl-1 inhibitors. | semanticscholar.org |

| Nuclear Magnetic Resonance (NMR) | Detects interactions at an atomic level by monitoring changes in the magnetic properties of atomic nuclei upon binding. | Employed to study the binding mode of inhibitors to the Mcl-1 protein. | semanticscholar.org |

Potential Applications in Chemical Research

Applications in Catalysis and Ligand Design

The pyrimidine (B1678525) moiety is a well-established component in the design of ligands for transition metal catalysis. The nitrogen atoms within the pyrimidine ring can act as Lewis basic sites, enabling coordination to a metal center. In 1-Pyrimidin-2-ylbutan-1-one, the presence of the adjacent ketone group introduces an additional oxygen donor atom, making it a potential bidentate N,O-chelating ligand. Such chelation can stabilize metal complexes, influencing their reactivity, selectivity, and catalytic efficiency.

Research into pyrimidine-containing ligands has demonstrated their utility in forming a wide array of coordination complexes with metals like rhenium, manganese, copper, and zinc. otago.ac.nzrsc.org For instance, pyrimidine-2-thiolate has been used to synthesize tetranuclear square-type complexes of rhenium and manganese, which serve as efficient precursors for various organometallic compounds. rsc.org The coordination geometry around the metal center in these complexes is often a distorted octahedron, a feature that can be crucial for catalytic activity. rsc.org

The flexibility of the pyrimidine scaffold allows for the synthesis of ligands with tailored steric and electronic properties. By modifying the substituents on the pyrimidine ring or the alkyl chain of this compound, researchers can fine-tune the properties of the resulting metal catalyst. This approach has been successful in the development of catalysts for reactions such as olefin polymerization and ring-opening polymerization. vot.pl The design of chiral ligands derived from pyridine (B92270) and related heterocycles has been instrumental in advancing asymmetric catalysis, a field focused on producing single enantiomers of chiral molecules. researchgate.net The structural features of this compound make it a promising candidate for development into a new class of chiral ligands for stereoselective transformations.

| Ligand Type | Metal Center | Catalytic Application | Reference |

| Pyrimidine-hydrazone | Pb(II), Zn(II), Cu(II), Ag(I) | Formation of linear complexes and double helicates. | otago.ac.nz |

| Pyrimidine-2-thiolate | Re(I), Mn(I) | Precursors for mono- and polynuclear carbonyl complexes. | rsc.org |

| Aminopyridinato | Ti, Zr | Olefin and lactam polymerization. | vot.pl |

| Pyrimidine-based bisphosphines | Cr, Mo, W | Cyclometalation reactions and hydride abstraction. | acs.org |

Use as Precursors in Material Science Research

In material science, complex organic molecules are frequently used as precursors to construct advanced materials with specific functions. The dual functionality of this compound—the pyrimidine ring and the ketone group—makes it an attractive precursor for the synthesis of novel polymers and coordination frameworks.

The pyrimidine ring can be incorporated into larger systems through various cross-coupling reactions, while the ketone can undergo condensation or addition reactions to extend the molecular structure. This versatility allows for the creation of functional materials. For instance, pyrimidine-containing polymers could exhibit interesting photophysical or electronic properties, with potential applications in organic light-emitting diodes (OLEDs) or sensors. The nitrogen atoms of the pyrimidine ring can also engage in hydrogen bonding, directing the self-assembly of molecules into highly ordered supramolecular structures.

The development of functional materials often relies on the strategic functionalization of core scaffolds. mdpi.comrsc.org For example, the installation of a formyl group on a complex heterocyclic molecule created a new site for further chemical transformations, enabling the diversification of the lead structure. mdpi.com Similarly, the ketone group of this compound can be converted into other functional groups (e.g., alcohols, imines, hydrazones), providing a platform for creating a library of derivatives. These derivatives could then be used as monomers for polymerization or as nodes in the construction of metal-organic frameworks (MOFs). The field of material synthesis increasingly uses data-driven approaches to select optimal precursors for creating inorganic materials with desired properties, highlighting the importance of a diverse pool of chemical building blocks. berkeley.edunih.gov

| Functional Group | Potential Transformation | Resulting Material Component |

| Ketone (C=O) | Aldol (B89426) Condensation, Wittig Reaction | Extended conjugated systems for organic electronics. |

| Ketone (C=O) | Reductive Amination | Polymer backbones with enhanced functionality. |

| Pyrimidine Ring | Metal Coordination | Nodes for Metal-Organic Frameworks (MOFs). |

| Pyrimidine Ring | C-H Functionalization | Building blocks for functional dyes or polymers. mdpi.com |

Development as Chemical Biology Tools for Complex System Deconvolution

Chemical biology aims to understand complex biological systems using small molecules as probes. mdpi.com The pyrimidine scaffold is a privileged structure in medicinal chemistry and chemical biology, appearing in numerous bioactive compounds, including anticancer and antiviral agents. researchgate.netresearchgate.net This history suggests that this compound could serve as a valuable starting point for the development of chemical probes to investigate biological processes.

The process of "complex system deconvolution" involves using a specifically designed molecule to interact with cellular components, such as proteins, to elucidate their function or identify new therapeutic targets. mdpi.com Key to this approach is the design of chemical probes that often incorporate three key features: a recognition element that binds to the target, a reactive group for covalent labeling (like a photo-affinity label), and a reporter tag (such as a fluorescent dye or an alkyne for click chemistry) for detection and isolation. mdpi.com

Starting with this compound, synthetic modifications can be made to introduce these necessary components. The pyrimidine ring could act as the initial recognition element, which can be optimized for affinity and selectivity towards a specific protein target. The butyl chain offers a convenient handle for attaching linkers connected to reporter tags or photoreactive groups. For example, derivatives of pyrimidin-2-yl piperazine (B1678402) have been used as intermediates in the synthesis of pharmaceutically active compounds, demonstrating the chemical tractability of this class of molecules. google.comgoogle.com By creating a library of probes based on the this compound scaffold, researchers could perform chemoproteomic experiments to identify the cellular binding partners of these molecules, thereby deconvoluting complex biological pathways.

| Probe Feature | Required Modification on this compound | Purpose in Chemical Biology | Reference |

| Recognition Element | Modification of pyrimidine substituents. | To achieve selective binding to a protein of interest. | nih.gov |

| Reporter Tag | Addition of an alkyne or azide (B81097) to the butyl chain. | To enable visualization or pull-down via bio-orthogonal ligation ("click chemistry"). | mdpi.com |

| Reactive Group | Incorporation of a benzophenone (B1666685) or diazirine. | For photo-affinity labeling (PAL) to covalently crosslink the probe to its target upon UV irradiation. | mdpi.com |

Future Perspectives and Research Challenges for Pyrimidinyl Ketones

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient methodologies. For pyrimidinyl ketones, this translates to a move away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.

Future research will likely focus on:

One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are inherently more atom-economical and reduce waste. researchgate.netresearchgate.net The development of novel multi-component reactions for the synthesis of highly substituted pyrimidinyl ketones is a promising area. For instance, a four-component reaction involving a ketone, malononitrile, sulfur, and formamide (B127407) has been shown to produce thieno[2,3-d]pyrimidin-4-amines in a single, atom-economical step. researchgate.net

Catalysis: The use of catalysts, particularly those that are reusable and operate under mild conditions, is central to green chemistry. researchgate.net Research into novel catalysts for pyrimidine (B1678525) synthesis is ongoing. This includes the use of copper catalysts for the cyclization of ketones with nitriles and the application of nano-catalysts like nano-SiO2, which offer advantages such as reusability and high yields in aqueous media. researchgate.netorganic-chemistry.org

Alternative Energy Sources: Microwave-assisted synthesis has demonstrated significant advantages over conventional heating, including reduced reaction times and improved yields for pyrimidine derivatives. researchgate.net

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of pyrimidinyl ketones will be a crucial step towards a more sustainable chemical industry.

An example of a more atom-economical approach is the one-pot Sonogashira coupling/hydrohalogenation reaction to produce β-halovinyl ketones, which are precursors for pyrimidines. frontiersin.org This method avoids the isolation of intermediates and reuses byproducts, aligning with the principles of green chemistry. frontiersin.org

Advanced Computational Prediction of Reactivity and Biological Activity Profiles

Computational chemistry is becoming an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes, thereby guiding experimental work.

Key areas for future development include:

Predicting Reaction Outcomes: Sophisticated computational models can predict the regioselectivity and stereoselectivity of reactions involving pyrimidinyl ketones. For example, the RegioSQM method can predict the regioselectivity of electrophilic aromatic substitution reactions in heteroaromatic systems. amazonaws.com

Virtual Screening for Biological Activity: Computational docking studies can predict the binding affinity of pyrimidinyl ketone derivatives to biological targets, such as enzymes and receptors. mdpi.com This allows for the rapid screening of large virtual libraries of compounds to identify promising candidates for further investigation. nih.govnih.gov

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on existing data to predict the biological activity and properties of new pyrimidinyl ketone derivatives. nih.govarxiv.org These models can help in designing molecules with desired therapeutic effects. arxiv.org

The integration of these computational approaches can significantly accelerate the discovery and development of new drugs and materials based on the pyrimidinyl ketone scaffold.

Exploration of Novel Mechanistic Paradigms in Organic Reactions

A deep understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the rational design of catalysts. The study of pyrimidinyl ketones offers opportunities to explore novel mechanistic pathways.

Future research directions may involve:

Unconventional Reaction Pathways: Investigating reactions that proceed through novel intermediates or transition states can lead to the discovery of new transformations. For instance, the study of cascade reactions, where a series of intramolecular transformations occur in a single operation, can provide efficient routes to complex pyrimidine-containing molecules. pku.edu.cn

Photocatalysis and Electrochemistry: These techniques offer alternative ways to activate molecules and can lead to unique reactivity patterns not achievable through traditional thermal methods. The use of dual photo/cobalt catalysis for ketone synthesis from primary alcohols and alkenes is a recent example of such innovation. nih.gov

Enzyme-Mimicking Catalysis: Designing small molecule catalysts that mimic the active sites of enzymes can lead to highly selective and efficient transformations under mild conditions.

A deeper understanding of the mechanisms of existing reactions, such as the role of the pyrimidinyl group in intramolecular catalysis, will also continue to be an important area of research. lsu.edu

Integration of Multidisciplinary Approaches in Pyrimidinyl Ketone Research for Mechanistic Understanding

To gain a comprehensive understanding of the behavior of pyrimidinyl ketones, it is essential to integrate knowledge and techniques from various scientific disciplines.

This multidisciplinary approach would entail:

Combining Experimental and Computational Studies: The synergy between experimental results and theoretical calculations is crucial for elucidating complex reaction mechanisms. pku.edu.cnacs.org Computational studies can provide insights into transient species and transition states that are difficult to observe experimentally. acs.org

In-situ Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry can be used to monitor reactions in real-time, providing valuable information about reaction kinetics and the formation of intermediates.

Collaboration between Synthetic Chemists, Biochemists, and Pharmacologists: A collaborative effort is necessary to fully explore the therapeutic potential of pyrimidinyl ketone derivatives. Synthetic chemists can design and create new compounds, while biochemists and pharmacologists can evaluate their biological activity and mechanism of action. kuet.ac.bd

By embracing these future perspectives and tackling the associated research challenges, the scientific community can unlock the full potential of pyrimidinyl ketones, leading to advancements in medicine, materials science, and fundamental organic chemistry.

Data Tables

Table 1: Examples of Catalysts Used in Pyrimidine Synthesis

| Catalyst | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Copper (Cu) | Cyclization of ketones with nitriles | Facile, general, and economical | organic-chemistry.org |

| Nano-SiO2 | Three-component reaction | Reusable, high yields, green solvent (water) | researchgate.net |

| Dibutylamine (DBA) | Three-component condensation | Simplicity, short reaction times, high yields | researchgate.net |

| ZnO nano-powders | Solvent-free multi-component reaction | Good to excellent yields, solvent-free | researchgate.net |

Table 2: Computational Approaches in Pyrimidinyl Ketone Research

| Computational Method | Application | Purpose | Reference |

|---|---|---|---|

| Computational Docking | Biological Activity Prediction | Predicts binding affinity to biological targets | mdpi.com |

| RegioSQM | Reactivity Prediction | Predicts regioselectivity of electrophilic aromatic substitution | amazonaws.com |

| QSAR/Machine Learning | Drug Discovery | Predicts biological activity and properties of new compounds | nih.govarxiv.org |

Q & A

Q. What are the established synthetic routes for 1-Pyrimidin-2-ylbutan-1-one, and what analytical techniques are recommended for its characterization?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between pyrimidine derivatives and ketone precursors. For example, reacting 2-aminopyrimidine with a β-keto ester under acidic conditions. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the pyrimidine ring substitution pattern and ketone functionality, infrared (IR) spectroscopy for carbonyl stretching frequencies (~1700 cm⁻¹), and mass spectrometry (MS) for molecular ion validation. Ensure purity via high-performance liquid chromatography (HPLC) or melting point analysis. Document procedures in line with reproducibility guidelines, including solvent systems and reaction stoichiometry .

Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?

- Methodological Answer : Key properties include:

- Molecular Formula : C₇H₈N₂O (from PubChem data) .

- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) due to the pyrimidine ring and ketone group.

- Stability : Hygroscopicity and sensitivity to light/heat should be assessed via accelerated stability studies.

- Hazard Profile : Review Safety Data Sheets (SDS) for analogous pyrimidine derivatives; prioritize fume hood use during synthesis.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or MS) when characterizing this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT) calculations) to confirm structural assignments .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify pyrimidine ring signals in complex spectra.

- Contamination Checks : Run control experiments to rule out side products or solvent artifacts. For MS discrepancies, employ tandem MS (MS/MS) to fragment ions and verify fragmentation pathways .

Q. What strategies are effective for optimizing the yield and purity of this compound under varying reaction conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). Analyze via response surface methodology (RSM) to identify optimal conditions.

- In Situ Monitoring : Implement techniques like inline IR or Raman spectroscopy to track reaction progress and intermediate formation.

- Purification : Compare recrystallization solvents (e.g., ethanol vs. ethyl acetate) or chromatographic methods (e.g., flash column vs. preparative HPLC) to maximize purity .

Q. How can researchers formulate hypothesis-driven studies to explore the bioactivity of this compound?

- Methodological Answer :

- PICO Framework : Define P opulation (e.g., enzyme targets like kinases), I ntervention (compound concentration ranges), C omparison (positive/negative controls), and O utcome (e.g., IC₅₀ values).

- Literature Mining : Identify pyrimidine-based analogs with known bioactivity to infer potential mechanisms (e.g., ATP-binding site inhibition). Validate hypotheses via enzymatic assays or molecular docking simulations .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer :

- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report confidence intervals for EC₅₀/IC₅₀ values.

- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points.

- Reproducibility : Replicate experiments across independent batches and include error bars (SEM/SD) in graphical representations .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures and characterization data to meet journal standards?

- Methodological Answer :

- Experimental Section : Provide step-by-step protocols, including exact masses of reagents, reaction times, and purification details. For journals with space constraints (e.g., Beilstein Journal of Organic Chemistry), relegate extensive datasets to supplementary information .

- Data Archiving : Deposit raw spectral data (NMR, MS) in public repositories (e.g., PubChem) and cite accession numbers .

Q. What frameworks can guide the development of novel research questions about this compound?

- Methodological Answer :

- FINER Criteria : Ensure questions are F easible (e.g., accessible reagents), I nteresting (address knowledge gaps), N ovel (unexplored substitution patterns), E thical, and R elevant (e.g., drug discovery pipelines).

- SPIDER Framework : Define S ample (e.g., in vitro models), P henomenon of Interest (e.g., binding affinity), D esign (comparative studies), E valuation (analytical metrics), and R esearch type (qualitative/quantitative) .

Contradictions and Validation

Q. How can conflicting literature reports on the reactivity of this compound be addressed?

- Methodological Answer :

Q. What steps ensure the reproducibility of kinetic studies involving this compound?

- Methodological Answer :

- Standardization : Calibrate equipment (e.g., spectrophotometers) before each assay.

- Blind Testing : Have independent researchers repeat kinetic experiments to minimize bias.

- Data Transparency : Share raw kinetic traces and computational scripts (e.g., Python/R) in open-access platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.